molecular formula C16H14N2OS B10900418 1-Allyl-3-dibenzofuran-2-yl-thiourea

1-Allyl-3-dibenzofuran-2-yl-thiourea

Katalognummer: B10900418
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: APUTUNXZRIVHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-dibenzofuran-2-yl-thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological and chemical properties. This compound features a dibenzofuran moiety, which is a fused aromatic system, and a thiourea group, which contains sulfur and nitrogen atoms. The presence of these functional groups makes this compound an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Allyl-3-dibenzofuran-2-yl-thiourea typically involves the reaction of dibenzofuran-2-yl isothiocyanate with allylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Allyl-3-dibenzofuran-2-yl-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfinyl thioureas, sulfonyl thioureas, and substituted thioureas.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-dibenzofuran-2-yl-thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and antiviral activities.

    Industry: It is used in the development of sensors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 1-Allyl-3-dibenzofuran-2-yl-thiourea involves its interaction with biological macromolecules. The thiourea group can form hydrogen bonds with proteins and enzymes, altering their function. The dibenzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial, anticancer, and antiviral effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Allyl-3-dibenzofuran-2-yl-thiourea include:

    1-Acyl-3-dibenzofuran-2-yl-thiourea: Differing by the presence of an acyl group instead of an allyl group.

    1-Phenyl-3-dibenzofuran-2-yl-thiourea: Differing by the presence of a phenyl group instead of an allyl group.

    1-Benzyl-3-dibenzofuran-2-yl-thiourea: Differing by the presence of a benzyl group instead of an allyl group. These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific research contexts.

Eigenschaften

Molekularformel

C16H14N2OS

Molekulargewicht

282.4 g/mol

IUPAC-Name

1-dibenzofuran-2-yl-3-prop-2-enylthiourea

InChI

InChI=1S/C16H14N2OS/c1-2-9-17-16(20)18-11-7-8-15-13(10-11)12-5-3-4-6-14(12)19-15/h2-8,10H,1,9H2,(H2,17,18,20)

InChI-Schlüssel

APUTUNXZRIVHTC-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=S)NC1=CC2=C(C=C1)OC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.